AS-183 compound discovery and history
AS-183 compound discovery and history
An in-depth analysis of the identifier "AS-183" reveals significant ambiguity across scientific literature, referencing disparate entities including microRNA-183, the G-protein coupled receptor GPR183, and derivatives of a Factor 7a inhibitor. Due to this lack of a singular, well-defined compound under the "AS-183" designation, and in the absence of further clarification, this guide will focus on a well-characterized compound relevant to the field of kinase inhibition: SGI-1776 .
SGI-1776 is a potent, orally bioavailable small molecule inhibitor of the PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Its discovery and development provide a representative case study in modern kinase inhibitor research. This document serves as a technical guide on its discovery, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Discovery and History of SGI-1776
SGI-1776, an imidazo[1,2-b]pyridazine compound, was identified through screening efforts to discover novel inhibitors of the PIM family of serine/threonine kinases.[1] The PIM kinases (PIM1, PIM2, and PIM3) are recognized as proto-oncogenes, frequently overexpressed in various hematological malignancies and solid tumors, including leukemia and prostate cancer.[2][3][4] Their role in promoting cell survival and proliferation made them an attractive target for cancer therapy.[3]
Developed by SuperGen (later Astex Pharmaceuticals), SGI-1776 emerged as a lead candidate due to its potent activity against PIM1.[5][6] Further characterization revealed its dual activity, also potently inhibiting FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[7][8] This dual-inhibitor profile made SGI-1776 a particularly interesting candidate for AML, where both PIM and FLT3 pathways are often dysregulated.[3][7]
The compound progressed into Phase 1 clinical trials for relapsed/refractory leukemias.[9] However, its clinical development was discontinued due to dose-limiting cardiac toxicity (QTc prolongation), rendering the molecule unsafe for continued clinical use.[9][10] Despite its clinical termination, the study of SGI-1776 provided valuable insights into the roles of PIM and FLT3 kinases and the therapeutic potential of their inhibition.[10]
Mechanism of Action
SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to block their catalytic activity.[11][12] Its primary targets are the three PIM kinase isoforms and the FLT3 kinase.[8]
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PIM Kinase Inhibition : By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and proteins involved in protein synthesis like 4E-BP1.[7][13] Inhibition leads to decreased phosphorylation of these substrates, which can trigger apoptosis and cause cell cycle arrest.[5][7] For instance, SGI-1776 treatment has been shown to decrease the phosphorylation of c-Myc(Ser62) and 4E-BP1, leading to a reduction in the anti-apoptotic protein Mcl-1.[7][14]
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FLT3 Kinase Inhibition : SGI-1776 is also a potent inhibitor of FLT3, including the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a driver mutation in a significant subset of AML cases.[7][15] FLT3-ITD leads to constitutive activation of the kinase and downstream pathways like STAT5, MAPK, and AKT, promoting uncontrolled cell growth.[15][16] SGI-1776 inhibits the autophosphorylation of FLT3, thereby blocking these downstream pro-survival signals.[17] The dual inhibition of PIM and FLT3 is particularly effective, as PIM1 has been shown to phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that promotes aberrant signaling.[3][18]
Quantitative Data
The inhibitory activity of SGI-1776 has been quantified against various kinases and in cellular models.
| Target Kinase | IC₅₀ (nM) | Assay Type |
| PIM1 | 7 | Cell-free radiometric assay |
| PIM2 | 363 | Cell-free radiometric assay |
| PIM3 | 69 | Cell-free radiometric assay |
| FLT3 | 44 | Cell-free assay |
| Haspin | 34 | Cell-free assay |
| Table 1: In Vitro Kinase Inhibitory Activity of SGI-1776. Data compiled from multiple sources.[1][5][7][8][19] |
| Cell Line Model | Cancer Type | IC₅₀ (µM) | Effect |
| MV-4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.005 - 3.1 (median) | Apoptosis, Complete Response in Xenografts |
| MOLM-13 (FLT3-ITD) | Acute Myeloid Leukemia | Varies | Apoptosis, Mcl-1 Reduction |
| OCI-AML-3 (FLT3-WT) | Acute Myeloid Leukemia | Varies | Apoptosis, Mcl-1 Reduction |
| CLL Primary Cells | Chronic Lymphocytic Leukemia | 1 - 10 | Apoptosis, Mcl-1 Reduction |
| C4-2B | Prostate Cancer | 2 - 4 | G1 Cell Cycle Arrest, Apoptosis |
| 22Rv1 | Prostate Cancer | 2 - 4 | G1 Cell Cycle Arrest, Apoptosis |
| Table 2: Cellular Activity of SGI-1776 in Various Cancer Models. Data compiled from multiple sources.[1][7][11][19][20][21] |
Signaling Pathway Diagrams
The diagrams below illustrate the key signaling pathways affected by SGI-1776.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGI-1776.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol determines the concentration of SGI-1776 required to inhibit 50% of the kinase activity (IC₅₀) of PIM1.
Materials:
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Recombinant human PIM1 kinase (5-10 mU)
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Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate
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Peptide substrate: KKRNRTLTV (100 µM)
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[γ-³³P-ATP] (specific activity ~500 cpm/pmol)
-
SGI-1776 (serial dilutions)
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3% Phosphoric acid solution
-
P30 filtermat
Procedure:
-
Prepare a reaction mixture containing PIM1 kinase, kinase reaction buffer, and the peptide substrate.
-
Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P-ATP].
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 3% phosphoric acid solution.
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one wash in methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results to determine the IC₅₀ value.[5][11]
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells in a cancer cell line (e.g., MV-4-11) following treatment with SGI-1776.
Materials:
-
MV-4-11 cells
-
SGI-1776 (various concentrations)
-
DMSO (vehicle control)
-
Annexin V-FITC solution
-
Propidium Iodide (PI) solution
-
Annexin binding buffer
-
Flow cytometer
Procedure:
-
Seed MV-4-11 cells and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM) or DMSO for 24 hours.
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of annexin binding buffer.
-
Add 5 µL of Annexin V-FITC solution and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, measuring at least 10,000 events per sample.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][22]
Western Blotting for Phosphoprotein Analysis
This protocol assesses the effect of SGI-1776 on the phosphorylation status of downstream targets of PIM and FLT3.
Materials:
-
AML cells (e.g., MOLM-13)
-
SGI-1776
-
Lysis buffer (e.g., M-PER with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Treat MOLM-13 cells with SGI-1776 or DMSO for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-4E-BP1) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify changes in phosphorylation.[7][12][17]
References
- 1. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuperGen, Inc.'s PIM Kinase Inhibitor, SGI-1776, Effective in Pre-Clinical Models of Acute Lymphoblastic Leukemia - BioSpace [biospace.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. astx.com [astx.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 20. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
